Product packaging for Fmoc-4-phenyl-piperidine-4-carboxylic acid(Cat. No.:CAS No. 215190-19-5)

Fmoc-4-phenyl-piperidine-4-carboxylic acid

Cat. No.: B2560003
CAS No.: 215190-19-5
M. Wt: 427.5
InChI Key: JWEBOBGECOQGTL-UHFFFAOYSA-N
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Description

Contextualizing Fmoc-4-phenyl-piperidine-4-carboxylic Acid as a Versatile Unnatural Amino Acid Derivative

This compound is distinguished by two key features: the fluorenylmethoxycarbonyl (Fmoc) protecting group and the 4-phenyl-piperidine-4-carboxylic acid core. The Fmoc group is a temporary shield for the amino group, essential for the stepwise construction of peptides in a process known as solid-phase peptide synthesis (SPPS). nih.govscielo.org.mx This method allows for the efficient and precise assembly of complex peptide chains. nih.gov

The core structure, 4-phenyl-piperidine-4-carboxylic acid, introduces a rigid piperidine (B6355638) ring and a bulky phenyl group into the peptide backbone. This inherent rigidity is crucial for creating conformationally constrained peptides. By restricting the flexibility of the peptide, researchers can lock it into a specific shape that is optimal for binding to a biological target, such as a receptor or an enzyme. This conformational control is a key strategy in modern drug design to enhance potency and selectivity.

Significance of this compound in Contemporary Chemical Biology and Pharmaceutical Sciences

The ability to dictate the shape of a peptide is of paramount importance in chemical biology and pharmaceutical sciences. The incorporation of this compound into peptide sequences allows for the creation of molecules with improved pharmacological properties. chemimpex.com Its application is particularly notable in the development of novel therapeutic agents, especially those targeting neurological disorders. chemimpex.com

The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its presence in a variety of bioactive compounds, including potent analgesics. researchgate.net By integrating this scaffold into peptides, scientists can explore new avenues for drug candidates targeting various diseases. The compound's favorable solubility and reactivity profile further enhance its utility in both academic and industrial research settings. chemimpex.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 215190-19-5
Molecular Formula C27H25NO4
Molecular Weight 427.49 g/mol
Appearance White to off-white powder
Synonyms Fmoc-4-phenyl-isonipecotic acid

This table provides a summary of the key physicochemical properties of the compound.

Table 2: Representative Biological Activity of Peptides Containing a 4-Anilidopiperidine Scaffold

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
Analog 28δ-opioid receptor0.286.7 ± 3.9
Analog 28μ-opioid receptor-49 ± 16

This table presents data for a peptide analog containing a structurally related 4-anilidopiperidine moiety, illustrating the high potency that can be achieved with this class of compounds. Data extracted from a study on opioid peptide conjugates. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25NO4 B2560003 Fmoc-4-phenyl-piperidine-4-carboxylic acid CAS No. 215190-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBOBGECOQGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215190-19-5
Record name 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-4-carboxylic acid
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Synthetic Methodologies for Fmoc 4 Phenyl Piperidine 4 Carboxylic Acid and Its Derivatives

General Strategies for Fmoc-Protected Unnatural Amino Acid Synthesis

In chemical peptide synthesis, the stepwise assembly of amino acids requires a strategic approach to prevent unwanted side reactions. altabioscience.com The primary amino group of an incoming amino acid must be temporarily blocked or "protected" to ensure that it does not react with itself or other molecules, allowing for the selective formation of a peptide bond between its carboxyl group and the free amino group of the growing peptide chain. altabioscience.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly for the Nα-protection of amino acids. nih.gov Developed by Carpino and Han, the Fmoc group's popularity stems from its unique base-lability; it is stable under the acidic conditions used to remove many side-chain protecting groups but can be easily cleaved with a mild base, such as piperidine (B6355638). altabioscience.comyoutube.com This creates an "orthogonal" protection scheme, where the temporary Nα-protecting group and permanent side-chain protecting groups can be removed selectively without affecting each other. iris-biotech.depeptide.com This orthogonality is a significant advantage over older methods, like the Boc/Bzl strategy, where repeated acid treatments could prematurely cleave side-chain protectors. nih.gov

The synthesis of an Fmoc-protected amino acid generally involves reacting the free amino acid with an Fmoc-donating reagent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Care must be taken during this process to avoid side reactions, such as the formation of dipeptide impurities. nih.gov The resulting Fmoc-amino acids are typically stable, crystalline solids with good solubility in organic solvents used for peptide synthesis. altabioscience.com

Specific Synthetic Routes for Fmoc-4-phenyl-piperidine-4-carboxylic Acid

The preparation of this compound is achieved by introducing the Fmoc protecting group onto the secondary amine of the parent piperidine molecule. The synthesis involves the reaction of 4-phenylpiperidine-4-carboxylic acid with an appropriate fluorenylmethoxycarbonylating agent.

A general and effective method involves dissolving the starting material, 4-phenylpiperidine-4-carboxylic acid, in an appropriate solvent system. An activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), is then introduced in the presence of a base. The base, often an inorganic carbonate like sodium bicarbonate or an organic amine, neutralizes the hydrochloric acid generated during the reaction, driving the formation of the stable urethane (B1682113) linkage. The final product can then be isolated and purified through standard techniques like crystallization.

Table 1: General Synthesis of this compound
RoleCompound/ReagentGeneral Conditions
Starting Material4-phenylpiperidine-4-carboxylic acidReaction is typically run in a mixed solvent system (e.g., aqueous/organic) at reduced temperatures to control reactivity, followed by warming to room temperature.
Protecting Group Source9-fluorenylmethyl chloroformate (Fmoc-Cl)
BaseSodium bicarbonate (NaHCO₃) or similar
ProductThis compoundIsolated via precipitation, filtration, and washing. Purified by crystallization.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a key building block in SPPS, enabling the efficient and controlled assembly of complex peptide sequences that contain this unique structural motif. chemimpex.com SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com The process is cyclical, with each cycle consisting of two main steps: deprotection of the Nα-amino group and coupling of the next Fmoc-protected amino acid. uci.eduwpmucdn.com

The Fmoc group plays a critical role in the SPPS cycle by temporarily masking the reactive secondary amine of the piperidine ring. This protection prevents the amine from participating in unwanted side reactions during the crucial peptide bond formation step. altabioscience.com

After the successful coupling of an amino acid to the resin-bound peptide, the N-terminal Fmoc group must be removed to reveal a free amine for the next coupling reaction. wpmucdn.com This deprotection is achieved by treating the peptide-resin with a mild base. altabioscience.com The most common deprotection solution is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comuci.eduwpmucdn.com

The mechanism of Fmoc removal is a base-catalyzed β-elimination. The process begins when a base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. wpmucdn.com This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes elimination, releasing carbon dioxide and a highly reactive electrophile known as dibenzofulvene (DBF). The newly liberated amine on the peptide chain is now ready for the next coupling cycle. A crucial secondary role of the deprotection reagent is to act as a scavenger for the reactive DBF byproduct. altabioscience.com Piperidine, being a secondary amine, readily traps DBF through a Michael-type addition, forming a stable and soluble adduct that is easily washed away from the resin. altabioscience.com

Table 2: Common Reagents for Fmoc Deprotection in SPPS
ReagentTypical ConcentrationNotes
Piperidine20% in DMF or NMPThe most widely used reagent; acts as both base and scavenger. uci.eduwpmucdn.com
4-Methylpiperidine20% in DMFAn effective alternative to piperidine, sometimes used to optimize synthesis. luxembourg-bio.comscielo.org.mx
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2-10% in DMFA stronger, non-nucleophilic base that provides faster deprotection but requires a nucleophilic scavenger (like 2% piperidine) to be added to trap DBF. peptide.com

Once the N-terminal amine of the resin-bound peptide is deprotected, the next step is to form a peptide bond with the carboxyl group of the incoming this compound. To facilitate this amide bond formation, the carboxylic acid must first be activated. This is accomplished using coupling reagents that convert the carboxylate into a more reactive species susceptible to nucleophilic attack by the free amine.

A variety of coupling reagents have been developed for Fmoc-SPPS. They are broadly categorized into carbodiimides and phosphonium/uronium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). These additives form active esters that enhance coupling efficiency and, crucially, suppress racemization of the amino acid. nih.gov

Phosphonium and Uronium Salts , such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU, are highly efficient activating agents. nih.gov They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to form an active ester in situ, which then rapidly reacts with the peptide's N-terminal amine. uci.edunih.gov These reagents are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids. uci.edu

Table 3: Common Coupling Reagents Used in Fmoc-SPPS
AcronymFull NameClassNotes
DICN,N'-DiisopropylcarbodiimideCarbodiimideUsed with additives like Oxyma or HOBt to form active esters and minimize side reactions.
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltA very common and efficient coupling reagent for routine synthesis. nih.gov
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltHighly reactive, often used for difficult couplings, including sterically hindered or N-methylated amino acids. uci.edu
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltAnother highly effective reagent, particularly useful in preventing racemization.

Regioselective Functionalization of the Piperidine Ring and Phenyl Moiety in this compound Derivatives

Beyond its direct incorporation into peptides, the core structure of this compound can be further modified to create a diverse range of derivatives. Modern synthetic methods, particularly C-H functionalization, offer powerful tools for the late-stage, regioselective modification of both the piperidine and phenyl rings. acs.orgresearchgate.net

Piperidine Ring Functionalization: Direct C-H functionalization of the saturated piperidine ring allows for the introduction of substituents at specific positions, which is otherwise synthetically challenging. nih.govnih.gov Research has shown that by carefully selecting the N-protecting group and a transition metal catalyst (often rhodium-based), it is possible to direct the functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can achieve site-selectivity that is controlled by the steric and electronic properties of both the catalyst and the N-protecting group on the piperidine. nih.gov While these methods are often developed using N-Boc or other protecting groups, the principles can be adapted for the synthesis of novel Fmoc-protected piperidine derivatives prior to their use in SPPS.

Phenyl Moiety Functionalization: The phenyl ring offers another site for diversification. The aromatic C-H bonds of the phenyl group can be selectively functionalized using various transition-metal-catalyzed cross-coupling reactions. acs.org Palladium-catalyzed reactions, for instance, can be used for the olefination or arylation of phenylalanine residues within peptides, demonstrating the feasibility of modifying the phenyl group in a complex environment. ntu.ac.uk Other approaches include photo-mediated C-H functionalization, which uses light to generate reactive intermediates that can add new functional groups to the aromatic ring under mild conditions. mdpi.com These strategies enable the synthesis of derivatives with altered electronic properties, steric profiles, or with handles for further bioconjugation.

Applications of Fmoc 4 Phenyl Piperidine 4 Carboxylic Acid in Advanced Peptide Chemistry

Design and Synthesis of Complex Peptide Sequences and Peptidomimetics

The creation of intricate peptide sequences and peptidomimetics—molecules that mimic the structure and function of natural peptides—often requires the incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. mdpi.comresearchgate.net Fmoc-4-phenyl-piperidine-4-carboxylic acid serves as a versatile component in this context, enabling the synthesis of peptide-like molecules with tailored properties. chemimpex.comjocpr.com

This compound is classified as a heterocyclic, non-canonical amino acid analog. anaspec.com In peptide synthesis, it functions as a key building block that can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. chemimpex.comchemimpex.com The Fmoc group protects the amino functionality, preventing unwanted reactions, and can be selectively removed with a mild base, typically piperidine (B6355638), to allow for the coupling of the next amino acid in the sequence. nih.govnih.gov

The compound's structure is pivotal to its utility. It introduces a Cα,α-disubstituted piperidine ring into the peptide backbone. This structural feature is fundamentally different from the 20 proteinogenic amino acids, allowing for the creation of peptidomimetics with unique three-dimensional shapes and functionalities. chemimpex.commdpi.com Its compatibility with established automated synthesis techniques makes it a practical choice for researchers aiming to develop complex peptide sequences for therapeutic and research applications. chemimpex.com

Incorporating this compound into a peptide sequence is a deliberate strategy to enhance its structural and pharmacological profile. chemimpex.com The rigid piperidine ring introduces a high degree of conformational constraint, which can improve the peptide's resistance to enzymatic degradation by proteases. mdpi.comresearchgate.net This increased stability can lead to a longer biological half-life, a desirable trait for therapeutic peptides.

Furthermore, the phenyl group can participate in crucial molecular interactions, such as pi-stacking with aromatic residues in target receptors, potentially enhancing binding affinity and specificity. chemimpex.com By replacing a natural amino acid with this building block, researchers can systematically modify a peptide's properties to optimize its performance as a drug candidate. chemimpex.comresearchgate.net

PropertyStandard Peptide (e.g., containing Phenylalanine)Modified Peptide (containing 4-phenyl-piperidine-4-carboxylic acid)Rationale for Improvement
Conformational Flexibility HighLowThe rigid piperidine ring restricts backbone rotation. iris-biotech.de
Proteolytic Stability Low to ModerateHighThe non-natural, constrained structure is a poor substrate for proteases. mdpi.com
Receptor Binding VariablePotentially EnhancedPre-organization into a bioactive conformation can reduce the entropic penalty of binding. iris-biotech.de
Lipophilicity ModerateIncreasedThe phenyl and piperidine moieties can increase lipophilicity, potentially aiding membrane permeability.

Engineering of Conformationally Constrained Peptides

A primary application of this compound is in the engineering of conformationally constrained peptides. iris-biotech.de Natural peptides are often highly flexible, adopting numerous conformations in solution. However, only one or a few of these conformations are typically responsible for biological activity. iris-biotech.de This flexibility can result in lower binding affinity for target receptors and increased susceptibility to degradation.

By incorporating a rigid building block like 4-phenyl-piperidine-4-carboxylic acid, the peptide's conformational freedom is significantly reduced. iris-biotech.de This "pre-organization" locks the peptide into a more defined three-dimensional structure that can more closely mimic the bioactive conformation. nih.gov The benefits of this approach include:

Increased Receptor Affinity and Selectivity: A constrained peptide that is already in its active shape can bind more tightly and specifically to its target. iris-biotech.de

Improved Metabolic Stability: The rigid structure is less recognizable by proteolytic enzymes, leading to a longer half-life in biological systems.

Enhanced Bioavailability: The constrained conformation can improve the peptide's ability to cross biological membranes. chemimpex.com

Development of Bioactive Peptide Analogs Incorporating this compound

This building block is instrumental in the development of bioactive peptide analogs, where a natural amino acid residue is replaced to improve therapeutic properties. chemimpex.com For instance, it can serve as a constrained mimic of Phenylalanine or Proline. The resulting peptide analog retains the key pharmacophoric elements (like the aromatic ring) while gaining the advantages of conformational rigidity. chemimpex.comiris-biotech.de

The development process often involves synthesizing a series of analogs where the 4-phenyl-piperidine-4-carboxylic acid moiety is placed at different positions within the peptide sequence to probe the structural requirements for activity. This systematic approach helps in identifying analogs with superior potency, selectivity, and stability compared to the parent peptide. chemimpex.comiris-biotech.de

Parent Peptide SequenceAnalog Sequence with ModificationTargetExpected Improvement in Bioactivity
Tyr-Gly-Gly-Phe -LeuTyr-Gly-Gly-(4-Ph-Pip) -LeuOpioid ReceptorIncreased receptor selectivity (μ vs δ) and enhanced stability. iris-biotech.de
Ser-Tyr-Ser-Met -GluSer-Tyr-Ser-(4-Ph-Pip) -GluMelanocortin ReceptorImproved resistance to oxidation and enzymatic cleavage.
Arg-Pro -Pro-Gly-PheArg-(4-Ph-Pip) -Pro-Gly-PheBradykinin ReceptorEnhanced conformational stability leading to higher binding affinity.

(Note: (4-Ph-Pip) represents the 4-phenyl-piperidine-4-carboxylic acid residue. The examples are illustrative of the design strategy.)

Exploration of this compound in Combinatorial Chemistry for Peptide Library Generation

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize and screen a large number of compounds simultaneously. The compatibility of this compound with automated SPPS makes it an ideal building block for generating peptide libraries. nih.gov

In this approach, the compound can be incorporated at a specific position in a peptide sequence, while other positions are varied with different natural or non-natural amino acids. This creates a library of related peptides, each with a unique sequence but all containing the conformationally constraining element. iris-biotech.de Screening these libraries against a biological target can rapidly identify lead compounds with high affinity and specificity. This method significantly accelerates structure-activity relationship (SAR) studies, providing valuable data on how structural modifications influence biological function. iris-biotech.de

Role of Fmoc 4 Phenyl Piperidine 4 Carboxylic Acid in Contemporary Medicinal Chemistry and Drug Discovery

Fmoc-4-phenyl-piperidine-4-carboxylic Acid as a Molecular Scaffold for Therapeutic Agent Design

The 4-phenylpiperidine (B165713) core of the molecule serves as a robust and conformationally constrained scaffold. In drug design, such rigid structures are highly desirable because they reduce the number of possible conformations a molecule can adopt, leading to a more precise fit with its biological target. This structural rigidity can enhance biological activity, selectivity, and improve pharmacokinetic properties. researchgate.net The piperidine (B6355638) ring is a common structural motif found in many bioactive compounds and its incorporation into drug candidates is a well-established strategy. nbinno.com

The Fmoc group is an essential component for its application in synthesis, acting as a temporary protecting group for the amine functionality. chemimpex.comwikipedia.org This protection is stable under various reaction conditions but can be selectively removed using a base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). wikipedia.orgscielo.org.mx This allows chemists to perform modifications on other parts of the molecule, such as the carboxylic acid group, without unintended side reactions at the amine. nbinno.com This strategic use of the Fmoc group is fundamental to the molecule's role as a versatile intermediate in the multi-step synthesis of potential drug candidates. chemimpex.comnbinno.com

Development of Novel Pharmaceutical Compounds and Ligands

The utility of this compound extends to its role as a precursor in the synthesis of a diverse range of pharmaceutical compounds. chemimpex.com It is a key intermediate in the development of therapeutics targeting various diseases, including neurological disorders. chemimpex.com The scaffold has been successfully employed to generate novel ligands with high affinity and specificity for their targets.

Derivatives of the 4-phenylpiperidine scaffold have been instrumental in the design of agents that target specific biological receptors. Research has demonstrated the successful synthesis of small molecule agonists based on this scaffold that show excellent activity towards the human mu-opioid receptor. nih.govdrugbank.comresearchgate.net These compounds were developed to explore the therapeutic potential of loperamide analogs. drugbank.comresearchgate.net

Furthermore, the 4-phenylpiperidine framework has been utilized to create positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor. nih.gov Targeting this receptor may offer new therapeutic avenues for chronic conditions such as obesity and substance use disorders. nih.gov Beyond these examples, the core structure is also a precursor for synthesizing antagonists for other important receptors, including sphingosine-1-phosphate receptors and MER receptor tyrosine kinase. alfa-chemistry.com

Receptor TargetCompound TypeTherapeutic Area
Mu-Opioid ReceptorAgonistPain Management
Serotonin 5-HT2C ReceptorPositive Allosteric Modulator (PAM)Obesity, Substance Use Disorders
Sphingosine-1-Phosphate ReceptorsAntagonistInflammatory and Autoimmune Diseases
MER Receptor Tyrosine KinaseInhibitorOncology
VLA-4AntagonistInflammatory Diseases

The rigid nature of the 4-phenylpiperidine scaffold makes it particularly suitable for structure-based drug design. This rational approach uses high-resolution structural information about a biological target to design molecules that bind to it with high affinity and specificity. For the mu-opioid receptor agonists, studies of the structure-activity relationship (SAR) have led to the development of a distinct pharmacophore model. researchgate.net This model identifies the key chemical features necessary for optimal receptor recognition, postulating that for this class of compounds, the piperidine ring is in a chair conformation with other substituents in equatorial positions. researchgate.net

In the development of serotonin 5-HT2C receptor modulators, molecular docking simulations were employed. nih.gov These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights that guide the design of new analogs with improved properties. nih.gov Such structure-based approaches accelerate the drug discovery process and lead to the development of more potent and selective therapeutic agents.

Neuroscience Research Applications of this compound Derivatives

Derivatives of this compound have significant applications in neuroscience research, primarily due to their ability to interact with key neurotransmitter systems. chemimpex.com The development of potent agonists for the mu-opioid receptor is a clear example of its impact in this field, as these receptors are central to pain signaling pathways. nih.govresearchgate.net

Similarly, the creation of positive allosteric modulators for the serotonin 5-HT2C receptor has provided valuable chemical tools to study the role of this receptor in various neurological and psychiatric conditions. nih.gov Research into these compounds helps to probe the biological and behavioral mechanisms of receptor modulation, offering insights that could lead to treatments for mental health conditions. chemimpex.comnih.gov

Neuroscience ApplicationTarget SystemPotential Therapeutic Indication
Modulation of Pain PathwaysMu-Opioid Receptor SystemAnalgesia
Allosteric Modulation of Serotonin ReceptorsSerotonin 5-HT2C ReceptorObesity, Substance Use Disorders
General Neurotransmitter System ResearchVarious Neurotransmitter SystemsMental Health Conditions

Conformational Analysis and Structure Activity Relationship Studies of Fmoc 4 Phenyl Piperidine 4 Carboxylic Acid Derivatives

Investigation of Preferred Conformations of Piperidine-Phenyl Systems

The conformational landscape of the 4-phenylpiperidine (B165713) core is dominated by the chair conformation of the piperidine (B6355638) ring, which minimizes torsional strain. The key determinant of the preferred conformation is the orientation of the bulky phenyl group at the C4 position. Computational studies on analogous 4-phenylpiperidine structures, such as various analgesics, have been performed to determine the relative energies of different conformers. nih.gov

These analyses consistently show that conformations where the phenyl group occupies an equatorial position are energetically favored over those where the phenyl group is in an axial position. nih.gov The equatorial orientation places the large substituent away from the bulk of the piperidine ring, thus minimizing steric hindrance. For compounds like meperidine and ketobemidone, the energy difference is relatively small, with the axial conformer being only 0.6 to 0.7 kcal/mol higher in energy than the equatorial conformer. However, for other derivatives, this energy gap can be significantly larger, strongly favoring the equatorial state. nih.gov The presence of other substituents on the piperidine ring can further influence these preferences; for instance, a 3-methyl group in the beta configuration can destabilize phenyl axial conformers due to increased steric crowding. nih.gov

4-Phenylpiperidine DerivativePreferred Phenyl ConformationEnergy Difference (Axial - Equatorial) (kcal/mol)Reference
MeperidineEquatorial0.6 nih.gov
KetobemidoneEquatorial0.7 nih.gov
alpha-ProdineEquatorial2.8 nih.gov
beta-ProdineEquatorial3.4 nih.gov

Influence of Fmoc-4-phenyl-piperidine-4-carboxylic Acid Incorporation on Peptide Secondary Structures (e.g., α-helix, β-turn)

The incorporation of non-natural, constrained amino acids like this compound into peptide chains has a profound impact on their secondary structure. chemimpex.com The rigid piperidine ring and the bulky phenyl and Fmoc groups introduce significant steric constraints that disrupt common secondary structures like α-helices and β-sheets.

Short peptides in an aqueous environment often adopt a random coil structure, losing their helical nature. nih.gov The inclusion of rigid structural motifs can counteract this tendency. While the primary role of this compound is often as a building block in solid-phase peptide synthesis, its inherent rigidity makes it a powerful tool for influencing peptide conformation. chemimpex.comnih.gov Such constrained residues are known to act as "helix breakers" because the fixed bond angles of the piperidine ring are incompatible with the repeating φ and ψ dihedral angles required to maintain a stable α-helix. nih.gov

Conversely, these same constraints can be exploited to induce or stabilize specific turn structures, such as β-turns. By forcing a kink in the peptide backbone, these residues can pre-organize a peptide into a conformation that is favorable for binding to a biological target. Research on analogous cyclic amino acids, such as cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), has shown that they can be incorporated into peptides to promote specific helical folds without compromising aqueous solubility. rsc.org This suggests that this compound can be strategically employed to create peptides with well-defined, stable three-dimensional structures.

Computational Approaches in Conformational Prediction and Analysis

Computational chemistry provides indispensable tools for predicting and analyzing the conformational preferences of complex molecules like this compound and its derivatives. These methods range from rapid molecular mechanics calculations to more accurate but computationally intensive quantum mechanics and molecular dynamics simulations.

Molecular Mechanics (MM): This approach uses classical physics to model the energy of a molecule as a function of its geometry. Programs like Allinger's Molecular Mechanics II (MM2) have been successfully used to study the conformations of 4-phenylpiperidine analgesics, determining the relative energies of equatorial and axial phenyl conformers. nih.gov

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of electronic structure. Functionals like B3LYP and M06-2X are used for geometry optimization and to study effects like pseudoallylic strain, which can influence substituent orientation in N-acylpiperidines. acs.org

Molecular Dynamics (MD) and Docking: For understanding how these molecules interact with biological targets, a combination of docking and MD simulations is often employed. Software suites like Schrödinger's Maestro, which includes tools such as LigPrep for structure generation and Glide for docking, allow researchers to predict the binding mode of a ligand within a protein's active site. nih.gov MD simulations can then be used to analyze the stability of the ligand-protein complex over time, revealing key interactions and conformational changes. nih.gov

Computational MethodApplication/PurposeExample Software/TechniqueReference
Molecular Mechanics (MM)Calculating relative energies of conformersAllinger's MM2 Program nih.gov
Quantum Mechanics (QM)Accurate geometry optimization, electronic structure analysisGaussian (using B3LYP, M06-2X functionals) mdpi.com
Ligand Preparation & DockingGenerating 3D structures and predicting binding modesSchrödinger Suite (LigPrep, Glide) nih.gov
Molecular Dynamics (MD)Simulating molecular motion and complex stabilityMaestro (Schrödinger) nih.gov

Correlation between Stereochemistry of this compound and Biological Activity

Stereochemistry is a critical factor that governs the potency, selectivity, and pharmacokinetic properties of chiral drugs. researchgate.net Since biological targets like receptors and enzymes are themselves chiral, they interact differently with the various stereoisomers of a drug molecule. The 4-phenyl-piperidine-4-carboxylic acid moiety contains a chiral center at the C4 position, meaning it can exist as two enantiomers (R and S).

The specific three-dimensional arrangement of the phenyl and carboxylic acid groups relative to the piperidine ring is dictated by this stereocenter. This spatial orientation is fundamental to how the molecule fits into a binding pocket and forms key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with amino acid residues of the target protein.

Studies on other complex piperidine derivatives have demonstrated the profound impact of stereochemistry on biological activity. For example, in the potent analgesic ohmefentanyl, which has three chiral centers, specific configurations at the C3 and C4 positions of the piperidine ring (3R, 4S) were found to be crucial for high analgesic potency and affinity for opioid μ-receptors. nih.gov A change in stereochemistry at any of these centers can lead to a dramatic loss of activity. This principle underscores that for any therapeutic application of peptides or small molecules containing the 4-phenyl-piperidine-4-carboxylic acid scaffold, the biological activity will be highly dependent on the specific stereoisomer used.

StereoisomerSpatial OrientationPotential Biological ImplicationReference Principle
(R)-4-phenyl-piperidine-4-carboxylic acidSpecific 3D arrangement of phenyl and carboxyl groupsMay exhibit high affinity for a target receptor, leading to potent agonist/antagonist activity. researchgate.netnih.gov
(S)-4-phenyl-piperidine-4-carboxylic acidMirror-image 3D arrangement of phenyl and carboxyl groupsMay have low or no affinity for the same receptor, or could interact with a different target altogether, leading to off-target effects or inactivity. researchgate.netnih.gov

Advanced Analytical Methodologies for Characterization and Application Studies

Application of Chromatography for Separation and Identification

Chromatography is a fundamental analytical technique employed for the separation, identification, and purification of Fmoc-4-phenyl-piperidine-4-carboxylic acid from complex mixtures, which is crucial for quality control and various research applications. chemimpex.com The principles of chromatography are applied to differentiate the compound based on its physical and chemical properties, such as polarity, size, and affinity for a stationary phase.

In the context of peptide synthesis, where this compound serves as a key building block, chromatographic methods are indispensable. chemimpex.comanaspec.com Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor the progress of reactions involving the compound. For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.

The separation mechanism in chromatography relies on the differential partitioning of the analyte between a mobile phase and a stationary phase. For a compound like this compound, which contains both nonpolar (Fmoc, phenyl groups) and polar (carboxylic acid) moieties, Reverse-Phase HPLC (RP-HPLC) is particularly effective. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The nonpolar regions of the molecule interact strongly with the stationary phase, leading to its retention, while the composition of the mobile phase is adjusted to control its elution.

Identification is typically achieved by comparing the retention time of the analyte to that of a known standard under identical chromatographic conditions. The unique retention time serves as a reliable identifier for the compound in a given chromatographic system.

Spectroscopic Techniques in Structural Elucidation and Conformational Studies (e.g., NMR, CD, FTIR)

Spectroscopic techniques are powerful, non-destructive methods used to elucidate the detailed molecular structure and conformation of this compound. These methods provide complementary information that, when combined, offers a comprehensive characterization of the molecule. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for confirming the chemical structure.

¹H NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons of the fluorenyl group (typically in the 7.3-7.9 ppm range) and the phenyl group. rsc.org Signals corresponding to the piperidine (B6355638) ring protons and the methine and methylene (B1212753) protons of the Fmoc group would also be present in distinct regions of the spectrum. rsc.org The integration of these signals provides a ratio of the number of protons in each chemical environment, confirming the molecular composition.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov It would show distinct signals for the carbonyl carbons of the carboxylic acid and the urethane (B1682113) linkage, as well as for the aromatic carbons of the Fmoc and phenyl groups, and the aliphatic carbons of the piperidine ring. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov For this compound, the FTIR spectrum would be expected to show characteristic absorption bands:

A broad O-H stretch from the carboxylic acid group.

A strong C=O stretch from the urethane carbonyl group (around 1700 cm⁻¹). rsc.org

Another C=O stretch from the carboxylic acid carbonyl.

N-H bending vibrations. rsc.org

C-H stretching from the aromatic and aliphatic parts of the molecule.

C=C stretching from the aromatic rings. rsc.org

Technique Information Provided Expected Observations for this compound
¹H NMR Proton environment, connectivityAromatic signals (7.3-7.9 ppm), piperidine signals, Fmoc aliphatic signals
¹³C NMR Carbon skeletonCarbonyl signals, aromatic signals, aliphatic signals
FTIR Functional groupsO-H (broad), C=O (strong, ~1700 cm⁻¹), N-H, C-H, C=C bands
CD Chirality, secondary structureNot applicable for the achiral compound; useful for its chiral conjugates

Mass Spectrometry for Molecular Characterization of this compound and its Conjugates

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound, confirm its elemental composition, and analyze the structure of its conjugates.

The molecular formula of this compound is C₂₇H₂₅NO₄, corresponding to a molecular weight of approximately 427.5 g/mol . chemimpex.comscbt.com High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous confirmation of the elemental formula. This is a critical step in verifying the identity of a synthesized or purchased batch of the compound.

In addition to molecular weight determination, MS can provide structural information through fragmentation analysis (tandem MS or MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. For this molecule, expected fragmentation would include the loss of the Fmoc group or cleavage at other specific bonds, providing a "fingerprint" that helps to confirm the connectivity of the atoms.

When this compound is incorporated into larger molecules, such as peptides or drug conjugates, mass spectrometry is invaluable for characterizing the final product. It can confirm the successful conjugation and determine the molecular weight of the entire conjugate, ensuring that the desired modification has occurred.

Analysis Type Purpose Result for this compound
Full Scan MS Determine Molecular WeightConfirms the m/z of the molecular ion (~427.5)
HRMS Confirm Elemental FormulaProvides exact mass to verify C₂₇H₂₅NO₄
Tandem MS (MS/MS) Structural ElucidationGenerates a specific fragmentation pattern for structural confirmation
MS of Conjugates Characterization of ProductsConfirms the molecular weight of the final peptide or drug conjugate

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant. Commercial suppliers typically specify a purity of ≥95% or ≥98% as determined by HPLC. chemimpex.comwuxiapptec.com

For purity assessment, a sample of the compound is injected into an HPLC system, and the resulting chromatogram is analyzed. google.com A pure compound will ideally show a single, sharp peak. The area of this main peak relative to the total area of all peaks in the chromatogram is used to calculate the percentage purity. The high sensitivity of HPLC allows for the detection of even trace amounts of impurities, such as byproducts from synthesis or degradation products. nih.gov

A common HPLC method for analyzing Fmoc-protected amino acids is Reverse-Phase HPLC (RP-HPLC). google.com A typical setup might involve:

Column: An octadecylsilane (B103800) (C18) bonded silica (B1680970) column. google.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. google.com

Detection: UV detection is highly effective due to the strong UV absorbance of the fluorenyl group of the Fmoc protector. A common detection wavelength is 254 nm or 220 nm. rsc.orggoogle.com

During solid-phase peptide synthesis (SPPS), HPLC is an essential tool for reaction monitoring. researchgate.net For example, after coupling this compound to a growing peptide chain, a small sample of the resin can be cleaved, and the product analyzed by HPLC to confirm the successful completion of the coupling step. Similarly, it can be used to monitor the removal of the Fmoc protecting group (deprotection step). This real-time analysis allows chemists to optimize reaction conditions and ensure the synthesis of the desired high-purity peptide.

Parameter Typical Condition for HPLC Analysis
Mode Reverse-Phase (RP-HPLC)
Stationary Phase C18 (Octadecylsilane)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Elution Gradient (increasing percentage of B over time)
Detection UV Absorbance at 220 nm or 254 nm
Flow Rate 1.0 - 2.0 mL/min

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-4-phenyl-piperidine-4-carboxylic acid in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The synthesis typically involves anchoring the amino acid via its α-carboxyl group to resins like Wang or Rink amide. After Fmoc deprotection using 20% piperidine/DMF, coupling with subsequent amino acids is performed using activating agents like PyBOP or HATU in the presence of N-methylmorpholine (NMM) . The piperidine ring’s steric bulk may require extended coupling times (e.g., 2–4 hours) to ensure >95% efficiency. Monitoring via Kaiser or chloranil tests is critical to detect incomplete couplings .

Q. How do purification protocols differ for Fmoc-protected piperidine derivatives compared to standard amino acids?

  • Methodological Answer : Reverse-phase HPLC with C18 columns is preferred due to the compound’s hydrophobicity. A gradient of 10–90% acetonitrile in 0.1% TFA/water over 30 minutes effectively separates impurities. For large-scale purification, flash chromatography using silica gel (ethyl acetate/hexane, 3:7) can isolate the product with >97% purity, as validated by LC-MS and 1^1H-NMR .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to minimize inhalation risks. Piperidine/DMF solutions (used for Fmoc deprotection) require neutralization with acetic acid before disposal. Emergency protocols recommend rinsing exposed skin with water for 15 minutes and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How does the conformation of the piperidine ring influence peptide backbone structure in SPPS?

  • Methodological Answer : The 4-phenyl substituent introduces steric constraints that stabilize chair conformations of the piperidine ring. This rigidity can restrict peptide chain flexibility, as shown in circular dichroism (CD) studies. Computational modeling (e.g., molecular dynamics simulations) predicts torsional angles of ±15° deviation from ideal β-sheet geometries when incorporated into model peptides .

Q. What strategies optimize coupling efficiency for this compound in sterically hindered sequences?

  • Methodological Answer : Pre-activation of the amino acid as a fluoride (using TFFH or PyBrOP) improves reactivity in hindered environments. Double couplings (2×30 minutes) with 4-fold molar excess of the amino acid and 0.5 M HOAt additive reduce deletion peptides. For persistent inefficiencies, microwave-assisted SPPS (50°C, 20 W) enhances diffusion rates without epimerization .

Q. How can researchers resolve contradictory data on the acid sensitivity of this compound during global deprotection?

  • Methodological Answer : While standard cleavage cocktails (TFA:phenol:water, 95:2.5:2.5) are effective, prolonged exposure (>3 hours) may degrade the piperidine ring. 19^{19}F-NMR tracking of trifluoroacetate byproducts reveals decomposition above 2 hours. Alternative methods like hydrogenolysis (H2_2, Pd/C) or photolabile linkers mitigate acid sensitivity in sensitive sequences .

Q. What analytical techniques validate the chirality and purity of this compound post-synthesis?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) confirms enantiomeric excess (>99% for L-configuration). High-resolution mass spectrometry (HRMS) with ESI+ ionization detects trace impurities (e.g., des-Fmoc byproducts). X-ray crystallography of Boc-protected derivatives provides definitive stereochemical assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.